molecular formula C15H19N5 B12272006 4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B12272006
M. Wt: 269.34 g/mol
InChI Key: PIEKUELBWCJWJO-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with cyclopropyl and azetidinyl groups The presence of the imidazole moiety adds to its chemical diversity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group and the azetidinyl moiety. The imidazole ring is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and imidazole moieties.

    Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the azetidinyl and imidazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group can lead to the formation of cyclopropanone derivatives.

Scientific Research Applications

4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to the combination of its cyclopropyl, azetidinyl, and imidazole moieties. This structural diversity provides a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

4-cyclopropyl-6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine

InChI

InChI=1S/C15H19N5/c1-11-16-4-5-19(11)7-12-8-20(9-12)15-6-14(13-2-3-13)17-10-18-15/h4-6,10,12-13H,2-3,7-9H2,1H3

InChI Key

PIEKUELBWCJWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=NC(=C3)C4CC4

Origin of Product

United States

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